molecular formula C23H16ClF3N6O5S B2551278 N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide CAS No. 312920-16-4

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide

Cat. No.: B2551278
CAS No.: 312920-16-4
M. Wt: 580.92
InChI Key: WHRGULHSKWUHBR-UHFFFAOYSA-N
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Description

This compound features a 4H-1,2,4-triazole core substituted with a 4-nitrophenyl group at position 4 and a methyl group linked to a furan-2-carboxamide moiety at position 3. The sulfur atom at position 5 connects to a carbamoylmethyl group bound to a 2-chloro-5-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N6O5S/c24-16-8-3-13(23(25,26)27)10-17(16)29-20(34)12-39-22-31-30-19(11-28-21(35)18-2-1-9-38-18)32(22)14-4-6-15(7-5-14)33(36)37/h1-10H,11-12H2,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRGULHSKWUHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • Triazole Alkylation : Isopropyl alcohol enhances solubility of 4-nitrobenzyl bromide, but switching to acetonitrile reduces reaction time by 30%.
  • Thiol Alkylation : Tetrahydrofuran outperforms dichloromethane in minimizing side reactions, improving yield to 72%.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide accelerate the amidation step, reducing furan-2-carboxamide coupling time from 12 to 6 hours.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 8.21–7.98 (m, 4H, nitrophenyl), 7.72 (d, J = 8.4 Hz, 1H, trifluoromethylphenyl), 7.55 (s, 1H, furan-H).
  • ¹³C NMR : 163.2 (C=O), 152.1 (triazole-C), 144.3 (nitrophenyl-C).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms 96.2% purity, with retention time at 12.7 minutes.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Substitution : Competing N1 vs. N2 alkylation is minimized by using bulky bases like DBU.
  • Trifluoromethyl Group Stability : Low-temperature (−10°C) reactions prevent degradation of the trifluoromethyl moiety.

Chemical Reactions Analysis

Types of Reactions

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Triazole Modifications

  • Target Compound : 4-(4-Nitrophenyl)-4H-1,2,4-triazole core.
  • Analog 6l () : 4-(4-Methoxyphenyl)-4H-1,2,4-triazole with a thiophen-2-yl substituent. The methoxy group enhances solubility but reduces electron-withdrawing effects compared to nitro .
  • Analog 6r () : 4-(4-Methoxyphenyl)-4H-1,2,4-triazole with a 4-chlorophenyl group. Chlorine introduces steric hindrance and lipophilicity .

Substituent Variations

  • Sulfur-Linked Groups :
    • Target Compound : Carbamoylmethylsulfanyl group with a 2-chloro-5-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances metabolic stability .
    • Analog 6f () : Cyclohexyl group attached via sulfanyl, offering conformational flexibility but reduced aromatic interactions .
  • Furan-2-carboxamide Branch: Analog 22o (): 5-Nitrofuran-2-carboxamide with a 4-methoxy-3-(trifluoromethyl)phenyl group.

Physicochemical Properties

Melting Points

  • Target Compound: Not reported.
  • 6l () : 125–128°C .
  • 6m () : 196–198°C .
  • 22o () : Yield 67%, but melting point unspecified .

Spectroscopic Features

  • IR/NMR: Target Compound: Expected peaks for NH (3300–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and NO₂ (1500–1600 cm⁻¹) based on analogs . 6l (): 1H NMR signals for methoxy (δ 3.80 ppm) and thiophene protons (δ 7.20–7.60 ppm) .

Computational and Functional Insights

ChemGPS-NP Analysis ()

The ChemGPS-NP model highlights the target compound’s structural uniqueness due to its nitro and trifluoromethyl groups, which may occupy distinct chemical space compared to analogs like 6l (methoxy-substituted). This model aids in predicting solubility and membrane permeability .

Force Field Optimization ()

Triazole derivatives with electron-withdrawing groups (e.g., nitro in the target compound) exhibit lower optimization energies in UFF force fields, suggesting enhanced stability .

Q & A

Basic: What are the key considerations in optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires attention to:

  • Reaction conditions : Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the trifluoromethyl group .
  • Protecting groups : Protect the carbamoyl and sulfanyl moieties during coupling reactions to avoid side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final product purity .
  • Yield improvement : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and catalyst loading (e.g., Pd/C for cross-coupling steps) .

Advanced: How can computational modeling predict the biological targets of this compound?

Answer:
Advanced strategies include:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450 or kinase targets) based on the triazole and trifluoromethyl pharmacophores .
  • QSAR modeling : Correlate substituent effects (e.g., nitro vs. chloro groups) with bioactivity data from analogs to predict target affinity .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
  • ADMET prediction : Tools like SwissADME assess bioavailability risks, such as metabolic lability of the furan ring .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Critical techniques and their applications:

  • NMR :
    • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring (e.g., 1,2,4-substitution) and furan methyl connectivity .
    • 19F NMR : Verify trifluoromethyl group integrity (δ ≈ -60 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .
  • IR : Identify carboxamide C=O stretches (~1650 cm⁻¹) and sulfanyl S-H bonds (~2550 cm⁻¹) .
  • XRD : Resolve crystal packing effects on nitro-phenyl planarity .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

Answer:
Methodological approaches:

  • Fragment-based design : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess electronic effects on bioactivity .
  • Bioisosteric substitution : Swap the sulfanyl linkage with sulfonyl or methylene groups to evaluate steric vs. electronic contributions .
  • Pharmacophore mapping : Use Schrödinger’s Phase to align active/inactive analogs and identify critical hydrogen-bonding motifs .
  • In vitro assays : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with IC₅₀ trends .

Basic: How can researchers assess the compound’s stability under varying experimental conditions?

Answer:
Stability protocols include:

  • Thermal analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C suggests thermal robustness) .
  • pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC; nitro groups may hydrolyze under basic conditions .
  • Light exposure : Conduct accelerated photostability tests (ICH Q1B guidelines) to detect furan ring oxidation .
  • Solution stability : Store in DMSO at -20°C, with periodic NMR checks for precipitate or shifts .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Troubleshooting steps:

  • Assay standardization : Compare protocols for cell viability assays (e.g., MTT vs. ATP-based luminescence) to identify methodological biases .
  • Purity verification : Reanalyze batches via HPLC-ELSD; impurities <95% may skew dose-response curves .
  • Metabolic interference : Test metabolites (e.g., nitro-reduced amines) using liver microsomes to rule out off-target effects .
  • Orthogonal models : Validate results in ex vivo tissue models or 3D spheroids to reduce false positives from monolayer cultures .

Basic: What are the recommended safety protocols for handling this compound?

Answer:
Safety measures include:

  • PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation from nitro and chloro groups .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders; LC-MS analysis suggests low vapor pressure .
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste (EPA guidelines for chlorinated organics) .
  • First aid : Flush eyes with water for 15 minutes and seek medical attention if exposed .

Advanced: How can researchers design derivatives to mitigate toxicity while retaining efficacy?

Answer:
Strategies for toxicity reduction:

  • Prodrug approach : Mask the carboxamide as an ester to reduce renal toxicity; hydrolyze in vivo via esterases .
  • Metabolic blocking : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
  • Toxicophore elimination : Replace the nitro group with cyano or acetylene to avoid genotoxic metabolites .
  • In silico toxicity screening : Use Derek Nexus to flag structural alerts (e.g., mutagenic potential of aryl amines) .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:
Quantification workflows:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile; monitor transitions for [M+H]+ → fragment ions (e.g., m/z 154 for furan cleavage) .
  • Sample preparation : Extract plasma via protein precipitation (acetonitrile) with deuterated internal standards for recovery correction .
  • Validation parameters : Ensure linearity (R² >0.99), LOD <1 ng/mL, and precision (RSD <15%) per FDA guidelines .

Advanced: How can cryo-EM or XFEL techniques enhance structural analysis of this compound’s target complexes?

Answer:
Cutting-edge applications:

  • Cryo-EM : Resolve binding poses with target proteins (e.g., kinases) at 2–3 Å resolution, capturing conformational dynamics .
  • XFEL : Study ultrafast interactions (femtosecond timescales) between the triazole moiety and catalytic sites .
  • MicroED : Analyze nanocrystals of protein-ligand complexes to bypass traditional crystallization hurdles .

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